molecular formula C13H18FN3O B2468930 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea CAS No. 1183803-33-9

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea

Cat. No.: B2468930
CAS No.: 1183803-33-9
M. Wt: 251.305
InChI Key: NRJBUWGDABYNSR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a piperidinylmethyl urea structure. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea typically involves the reaction of 3-fluoroaniline with piperidine and isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding fluoro-substituted benzoic acid derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea
  • 3-(3-Chlorophenyl)-1-(piperidin-3-ylmethyl)urea
  • 3-(3-Bromophenyl)-1-(piperidin-3-ylmethyl)urea

Uniqueness

3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(piperidin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1,4-5,7,10,15H,2-3,6,8-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJBUWGDABYNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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